molecular formula C18H14N2O3S2 B2480536 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896351-33-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2480536
CAS No.: 896351-33-0
M. Wt: 370.44
InChI Key: QVFFKNMSDMQKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and oncology. The compound is characterized by a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the 4-position and a 4-(methylthio)benzamide moiety at the 2-position . This structure incorporates key pharmacophores often associated with potent biological activity. The benzodioxole group contributes to electron-rich aromaticity, while the thiazole ring and the methylthioether on the benzamide are known to enhance binding interactions and metabolic stability in biological systems . Compounds with this benzodioxole-thiazole scaffold have demonstrated significant promise in scientific research for their antitumor properties . Research on highly analogous structures has shown that these molecules can exhibit potent growth inhibition against various human cancer cell lines, including HeLa, A549, and MCF-7, with IC50 values frequently reported in the low micromolar range . The preliminary mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) and the disruption of the cell cycle, potentially leading to S-phase or G2/M-phase arrest . As a research chemical, this molecule serves as a valuable building block and probe for investigating new therapeutic pathways and validating molecular targets in disease models. It is strictly intended for in-vitro studies in controlled laboratory settings. This compound is not classified as a medicine or drug, has not been approved by the FDA for any medical use, and is unequivocally not for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-24-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFFKNMSDMQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings are known to facilitate binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole-Thiazole Hybrids

(a) N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
  • Structure : Shares the benzodioxol-thiazole backbone but replaces the 4-(methylthio)benzamide with a cyclopropane-carboxamide linked to a biphenyl group.
  • Synthesis: Prepared via coupling reactions involving bromoacetophenone derivatives and cyclopropane-carboxamide intermediates under reflux conditions. Yields exceed 95% purity after crystallization .
(b) ASN90: (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
  • Structure : Features a benzodioxol group tethered to a piperazine-thiadiazole scaffold.
  • Application : Developed as an O-GlcNAcase inhibitor for neurodegenerative diseases.
  • Key Difference : Replaces the thiazole with a thiadiazole ring and incorporates a piperazine spacer, enhancing solubility but diverging in bioactivity .

Analogues with Methylthio-Benzamide Substituents

(a) D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide
  • Structure : Contains a methylthio-substituted benzamide linked to a dienamide chain.
  • Properties : Brown solid, 13.7% yield, melting point 208.9–211.3°C.
  • Key Difference : The extended dienamide chain may confer flexibility but reduce metabolic stability compared to the rigid thiazole core in the target compound .
(b) Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
  • Structure: Substitutes thiazole with thiadiazole and replaces benzamide with an ethyl propanoate ester.
  • Synthesis : Synthesized via nucleophilic substitution, yielding a compound with a hydrolyzable ester group.
  • Key Difference : The ester moiety increases hydrophobicity but reduces in vivo stability compared to the amide linkage in the target .

Analogues with Triazole-Thiazole Hybrids

(a) Compound 33: N-(benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide
  • Structure : Integrates triazole and thiazole rings with benzamide groups.
  • Synthesis : Produced via click chemistry (57% yield, m.p. 295–297°C).
(b) 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
  • Structure : Combines triazole, thiazole, and benzimidazole moieties.
  • Properties : Red solid, 41% yield, m.p. 274–276°C.

Data Tables: Comparative Analysis of Key Compounds

Table 1. Physicochemical Properties

Compound Core Structure Substituents Yield (%) Melting Point (°C) Reference
Target Compound Thiazole 4-(Benzo[d][1,3]dioxol-5-yl), 4-(methylthio)benzamide N/A N/A -
D14 Dienamide Benzodioxol, methylthio-benzamide 13.7 208.9–211.3
Compound 33 () Triazole-thiazole Benzothiazole, benzamide 57 295–297
ASN90 () Thiadiazole-piperazine Benzodioxol, acetamide N/A N/A

Table 2. Structural and Functional Comparisons

Compound Bioactive Moieties Key Functional Advantage Limitations
Target Compound Thiazole, benzodioxole, methylthio Metabolic stability, modular synthesis Lack of in vivo data
D14 Dienamide, methylthio-benzamide Conformational flexibility Low yield (13.7%)
ASN90 Thiadiazole, piperazine High solubility, enzyme inhibition Complex synthesis
Compound 33 () Triazole, benzothiazole Click chemistry compatibility High melting point (>290°C)

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, contributing to its unique biological properties. Its molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S, with a molecular weight of 344.38 g/mol. The presence of the methylthio group enhances its lipophilicity, potentially affecting its pharmacokinetics.

Research indicates that this compound interacts with various molecular targets, modulating signaling pathways that influence cellular behavior. The specific mechanisms are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which could be relevant for neurodegenerative diseases such as Alzheimer's .
  • Modulation of Receptor Activity : The compound may act on dopamine receptors, which are critical in various neurological functions .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

  • In Vitro Studies : Research demonstrated that derivatives with similar structures exhibit cytotoxicity against cancer cell lines. For instance, compounds containing thiazole rings showed significant inhibition of cell proliferation in breast cancer models .
  • Mechanistic Insights : Molecular docking studies indicated strong binding affinities to target proteins involved in cancer progression, suggesting that this compound could serve as a lead for further development .

Neuroprotective Effects

The compound's potential neuroprotective effects have been suggested through its ability to inhibit AChE:

  • AChE Inhibition : In vitro assays showed that related compounds effectively inhibited AChE activity, which is crucial for maintaining acetylcholine levels in the brain. This could translate to therapeutic benefits in Alzheimer's disease management .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameBiological ActivityIC50 Value (µM)Mechanism
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acetamideModerate AChE inhibition5.0AChE inhibitor
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamideStrong cytotoxicity in cancer cells2.7Cell cycle arrest
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazole)Low activity against AChE>10Non-specific

Q & A

Basic: What synthetic routes are commonly used to prepare N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A standard approach includes:

  • Hantzsch thiazole synthesis : Condensation of α-haloketones with thioamides under acidic/basic conditions to form the thiazole ring .
  • Subsequent functionalization : Coupling the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or cross-coupling reactions.
  • Benzamide introduction : Reacting the intermediate with 4-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) .
    Key considerations : Optimize solvent choice (e.g., dichloromethane or DMF) and monitor purity via TLC or HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical parameters include:

  • Temperature control : Maintain 0–5°C during acyl chloride coupling to minimize side reactions .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of the methylthio group .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity. Recrystallization in acetonitrile is effective for final products .
    Data-driven approach : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal protocols.

Basic: What biological activities are associated with this compound and its structural analogs?

Thiazole derivatives with benzo[d][1,3]dioxole and methylthio groups exhibit:

  • Antiviral activity : Inhibition of HBV replication via APOBEC3G upregulation (IC₅₀ = 2.1 µM in vitro) .
  • Anticancer effects : Selectivity against melanoma (GI₅₀ = 1.8 µM) and breast cancer cell lines (MCF-7, GI₅₀ = 3.4 µM) .
  • Antimicrobial potential : Structural analogs show MIC values of 8 µg/mL against S. aureus .
    Screening methods : Use MTT assays for cytotoxicity and plaque reduction assays for antiviral activity .

Advanced: How do substituents on the thiazole ring influence biological activity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -NO₂, -F) enhance antiviral potency by improving target binding (e.g., 4-fluorobenzamide derivatives show 3x higher HBV inhibition) .
  • Methylthio group : Increases lipophilicity (logP = 3.2), enhancing membrane permeability .
  • Benzo[d][1,3]dioxole : Stabilizes π-π stacking interactions with enzyme active sites (e.g., HIV-1 integrase) .
    Validation : Perform SAR studies using analogs with varied substituents and compare activity via dose-response curves .

Basic: What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.8 ppm for thiazole protons, δ 165 ppm for carbonyl carbons) .
  • HRMS : Exact mass determination (e.g., [M+H]+ = 413.0842) .
  • IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) .

Advanced: How can mechanistic studies elucidate the compound’s antiviral mode of action?

  • APOBEC3G interaction : Use siRNA knockdown in HBV-infected HepG2 cells to confirm dependency on this pathway .
  • Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., HBV reverse transcriptase) at varying concentrations .
  • Molecular docking : Simulate binding to viral targets (e.g., PDB ID 1TND) to identify critical hydrogen bonds and hydrophobic contacts .

Basic: What are the stability profiles of this compound under different storage conditions?

  • Thermal stability : Decomposes at >150°C (DSC analysis).
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylthio group .
  • Solution stability : Degrades by 15% in DMSO after 7 days; use fresh solutions for assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Common discrepancies arise from:

  • Cell line variability : Compare activity in primary vs. immortalized cells (e.g., HBV inhibition in HepG2 vs. primary hepatocytes) .
  • Assay conditions : Standardize ATP levels in cytotoxicity assays to avoid false positives .
  • Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Basic: What in vivo models are suitable for preclinical testing?

  • HBV mouse models : Hydrodynamic injection of HBV DNA into C57BL/6 mice to evaluate viral load reduction .
  • Xenograft models : Implant MCF-7 cells in nude mice to assess tumor growth inhibition (dose: 25 mg/kg, i.p., q3d) .

Advanced: How can computational methods guide derivative design?

  • QSAR modeling : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with activity to prioritize analogs .
  • ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce logP from 3.2 to 2.5 for better solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.